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Compound of Interest

Compound Name: 4-(3-Methylbutoxy)benzaldehyde

Cat. No.: B103168 Get Quote

This guide provides a detailed comparison of 4-(3-Methylbutoxy)benzaldehyde with several

structurally similar aromatic aldehydes. The information is intended for researchers, scientists,

and drug development professionals, offering a cross-reference of physicochemical properties,

spectral data, and standardized experimental protocols for analytical characterization.

Physicochemical Properties: A Comparative
Overview
4-(3-Methylbutoxy)benzaldehyde, also known as 4-(isopentyloxy)benzaldehyde, is an

aromatic aldehyde featuring a substituted butoxy group.[1][2] Its properties, along with those of

selected alternative benzaldehyde derivatives, are summarized below to provide a basis for

comparison in applications such as fragrance development, organic synthesis, and as

intermediates in the pharmaceutical or agrochemical industries.[3][4]
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Compound
CAS
Number

Molecular
Formula

Molecular
Weight (
g/mol )

Boiling
Point (°C)

Density
(g/cm³)

4-(3-

Methylbutoxy

)benzaldehyd

e

18986-09-9 C₁₂H₁₆O₂
192.25

(calculated)

136-137 @ 5

Torr[1]

1.003

(Predicted)[1]

4-

Isobutoxyben

zaldehyde

18962-07-7 C₁₁H₁₄O₂ 178.23[5] Not Available Not Available

3-Methoxy-4-

(3-

methylbutoxy

)benzaldehyd

e

114991-69-4 C₁₃H₁₈O₃ 222.29[3]
328.9 @ 760

mmHg[3]
1.031[3]

4-Butoxy-3-

methoxybenz

aldehyde

51301-87-2 C₁₂H₁₆O₃ 208.25[6] Not Available Not Available

4-((3-

Methylbut-2-

en-1-

yl)oxy)benzal

dehyde

28090-12-2 C₁₂H₁₄O₂ 190.24[7] Not Available Not Available

Benzaldehyd

e (Parent

Compound)

100-52-7 C₇H₆O 106.12 178.1 1.044

Spectroscopic Data Cross-Reference
Spectroscopic analysis is critical for the structural elucidation and purity assessment of

chemical compounds. While specific experimental spectra for 4-(3-
Methylbutoxy)benzaldehyde are not widely published, data from structurally similar
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compounds and the parent benzaldehyde molecule provide a strong basis for predicting its

spectral characteristics.

Spectroscopic Data
4-((3-Methylbut-2-en-1-
yl)oxy)benzaldehyde

Benzaldehyde (Parent
Compound)[8][9]

¹H NMR (CDCl₃, δ ppm)

9.88 (s, 1H, Ar-CHO), 7.83 (d,

2H, Ar-H), 7.01 (d, 2H, Ar-H),

5.49 (t, 1H, =CH), 4.60 (d, 2H,

O-CH₂), 1.81 (s, 3H,

=C(CH₃)₂), 1.76 (s, 3H,

=C(CH₃)₂)

~10.0 (s, 1H, -CHO), ~7.5-8.0

(m, 5H, Ar-H)

¹³C NMR (CDCl₃, δ ppm)

190.8 (CHO), 163.8 (Ar-C-O),

138.5 (=C(CH₃)₂), 132.0 (Ar-

CH), 130.2 (Ar-C), 119.5

(=CH), 114.9 (Ar-CH), 65.2 (O-

CH₂), 25.9 (=C(CH₃)₂), 18.3

(=C(CH₃)₂)

Not Available

IR (cm⁻¹)

2970-2910 (C-H alkane), 2870,

2770 (C-H aldehyde), 1700

(C=O aldehyde), 1600, 1580

(C=C aromatic), 1250 (C-O

aryl ether)

Not Available

Mass Spec (m/z) Not specified Not specified

Experimental Protocols
Accurate and reproducible data are contingent on robust experimental methodologies. The

following sections detail standardized protocols for the analysis of aromatic aldehydes.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile

compounds like aromatic aldehydes.[10] Derivatization is often employed to improve volatility

and sensitivity.[11]
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Objective: To separate, identify, and quantify 4-(3-Methylbutoxy)benzaldehyde and related

impurities.

Sample Preparation & Derivatization (PFBHA Method):

To 1 mL of the sample solution, add an appropriate internal standard.

Add 100 µL of a 10 mg/mL O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride

(PFBHA) solution.[10]

Adjust the pH to 3 with HCl.

Incubate the mixture at 60°C for 1 hour to form the PFBHA-oxime derivatives.[10]

After cooling, perform a liquid-liquid extraction with a suitable organic solvent (e.g., hexane).

Transfer the organic layer to a new vial for GC-MS analysis.[10]

GC-MS Conditions:

GC System: Agilent 7890B GC or equivalent.[10]

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.[10]

Inlet Temperature: 250°C.[10]

Injection Volume: 1 µL (splitless mode).[10]

Carrier Gas: Helium at a constant flow of 1 mL/min.[10]

Oven Program: Start at 60°C for 1 min, ramp to 175°C at 10°C/min, then to 225°C at

6°C/min, and finally to 300°C at 4°C/min, followed by a 20-minute hold.[12]

MS System: Agilent 5977B MSD or equivalent.[10]

Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

Mass Range: m/z 50-550.[10]
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High-Performance Liquid Chromatography (HPLC)
HPLC is widely used for the analysis of less volatile aldehydes and can be applied after

derivatization to enhance detection, often with UV or fluorescence detectors.[13][14]

Objective: To quantify aromatic aldehydes in various matrices.

Sample Preparation & Derivatization (DNPH Method):

For air samples, pass a known volume of air through a solid-phase extraction (SPE)

cartridge coated with 2,4-dinitrophenylhydrazine (DNPH).[13]

For liquid samples, add 1 mL of a saturated DNPH solution in acetonitrile (containing 1%

acid) to 1 mL of the sample.[10]

Incubate the mixture at 40°C for 30 minutes to form the DNPH-hydrazone derivatives.[10]

The resulting solution can be injected directly or after further purification.

HPLC Conditions:

LC System: Agilent 1290 Infinity II LC or equivalent.[10]

Column: Welch Ultisil® XB-C18 (4.6×250mm, 5μm) or equivalent.[13]

Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and 0.1% Formic

acid in water. A common starting point is a 65:35 Acetonitrile:Water mixture.[10][13]

Flow Rate: 1.0 mL/min.[13]

Column Temperature: 30°C.[13]

Injection Volume: 20 µL.[13]

Detector: UV detector set at 360 nm.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure determination.
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Objective: To elucidate the chemical structure of 4-(3-Methylbutoxy)benzaldehyde.

Protocol:

Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of a deuterated

solvent (e.g., CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[8]

Transfer the solution to a 5 mm NMR tube.

Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room

temperature.

Process the resulting data to determine chemical shifts, coupling constants, and integration

values to confirm the structure.

Visualized Workflows
The following diagrams illustrate the logical and experimental workflows for the analysis and

comparison of the target compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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